Methyl 4-((tert-butoxycarbonyl)amino)cyclopent-2-enecarboxylate
Overview
Description
Methyl 4-((tert-butoxycarbonyl)amino)cyclopent-2-enecarboxylate is a chemical compound with the molecular formula C12H19NO4 and a molecular weight of 241.28 g/mol . It is typically stored in a dry environment at 2-8°C. This compound is used in various research and industrial applications due to its unique chemical properties.
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with this compound are H302+H312+H332, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled, and it may cause skin and eye irritation and may cause respiratory irritation .
Preparation Methods
The synthesis of Methyl 4-((tert-butoxycarbonyl)amino)cyclopent-2-enecarboxylate involves several steps. One common method includes the reaction of cyclopentadiene with tert-butyl isocyanate to form the intermediate, which is then esterified with methanol to yield the final product . The reaction conditions typically involve the use of a catalyst and controlled temperature to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
Methyl 4-((tert-butoxycarbonyl)amino)cyclopent-2-enecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 4-((tert-butoxycarbonyl)amino)cyclopent-2-enecarboxylate is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: This compound is explored for its potential therapeutic applications, including drug development.
Industry: It is used in the production of various chemical intermediates and specialty chemicals
Mechanism of Action
The mechanism of action of Methyl 4-((tert-butoxycarbonyl)amino)cyclopent-2-enecarboxylate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved typically include binding to active sites of enzymes or receptors, leading to changes in their activity .
Comparison with Similar Compounds
Methyl 4-((tert-butoxycarbonyl)amino)cyclopent-2-enecarboxylate can be compared with similar compounds such as:
Methyl 4-aminocyclopent-2-enecarboxylate: Lacks the tert-butoxycarbonyl group, making it less stable under certain conditions.
Methyl 4-((tert-butoxycarbonyl)amino)cyclopentane-1-carboxylate: Has a saturated cyclopentane ring, which affects its reactivity and applications
These comparisons highlight the unique stability and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-2-ene-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-9-6-5-8(7-9)10(14)16-4/h5-6,8-9H,7H2,1-4H3,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLDTKMTZPXEAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C=C1)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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